N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(10-2-1-4-14-6-10)16-11-7-15-17(8-11)12-3-5-19-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFNAFHSBAULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide typically involves multiple steps. One common method starts with the preparation of tetrahydrofuran-3-yl)methanamine through a Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to yield the desired intermediate . This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide
Uniqueness
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is unique due to its specific combination of a tetrahydrofuran ring, a pyrazole ring, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide, a compound derived from the fusion of tetrahydrofuran and pyrazole moieties, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with pyrazole intermediates. The general synthetic pathway includes:
- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form pyrazole rings.
- Nicotinamide Linkage : Subsequent reactions introduce the nicotinamide moiety via acylation or amidation processes.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds in this class have shown varying degrees of inhibition against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). One study reported an IC50 value of against HeLa cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| A | HeLa | 0.7 |
| B | HepG2 | 0.5 |
Antimicrobial Activity
In terms of antimicrobial efficacy, this compound has also shown promise:
- Inhibition of Pathogens : Studies indicated that derivatives effectively inhibited the growth of various bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, at low concentrations (as low as ) while exhibiting moderate activity against gram-positive bacteria .
| Pathogen | Minimum Inhibitory Concentration (mM) |
|---|---|
| Pseudomonas aeruginosa | 0.016 |
| Klebsiella pneumoniae | 0.016 |
| Staphylococcus aureus | 0.03 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The introduction of different substituents on the pyrazole ring significantly affects both anticancer and antimicrobial activities.
- Positioning of Functional Groups : Variations in the position and nature of substituents can lead to enhanced selectivity towards specific cancer cell lines or bacterial strains.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives, including this compound, against multiple cancer cell lines. The results showed that compounds with electron-withdrawing groups on the pyrazole ring exhibited improved cytotoxicity compared to their electron-donating counterparts.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of several nicotinamide derivatives against resistant strains of bacteria. The study highlighted that modifications to the tetrahydrofuran moiety could enhance antibacterial potency, particularly against E. faecalis and C. albicans.
Q & A
Basic Question: What are the key synthetic strategies for preparing N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide, and how can reaction conditions be optimized?
Answer:
The synthesis of nicotinamide derivatives typically involves multi-step processes, including coupling reactions, cyclization, and functional group modifications. For example:
- Coupling Steps : Amide bond formation between pyrazole and nicotinamide moieties can be achieved using coupling agents like HATU or EDCI in anhydrous DMF under inert atmospheres .
- Tetrahydrofuran (THF) Substitution : Introducing the tetrahydrofuran-3-yl group may require nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Evidence from similar compounds suggests using Pd catalysts for Suzuki-Miyaura coupling .
- Optimization : Key parameters include temperature control (e.g., 0–60°C), solvent polarity (DMF or THF), and stoichiometric ratios (1.1–1.5 equivalents of coupling agents). Monitoring via TLC or HPLC ensures reaction completion .
Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Routine characterization involves:
Advanced Question: How can computational methods predict the binding affinity of this compound with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or MET exon 14-related proteins). Docking grids should include the nicotinamide’s hydrogen-bonding sites and pyrazole’s hydrophobic regions .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
- Refinement Software : SHELXL (from SHELX suite) is robust for small-molecule refinement. Use TWIN/BASF commands to handle twinned crystals and anisotropic displacement parameters .
- Validation Tools : Check CIF files with PLATON (ADDSYM) to detect missed symmetry or disorder.
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise. For polymorphic forms, compare unit cell parameters with Cambridge Structural Database entries .
Advanced Question: What strategies mitigate byproduct formation during multi-step synthesis?
Answer:
- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or SFC (supercritical fluid chromatography) for enantiomer separation, as demonstrated for pyrazole derivatives .
- Reagent Selection : Replace hygroscopic bases (e.g., NaH) with polymer-supported bases to minimize side reactions.
- In Situ Monitoring : ReactIR or LC-MS tracks reactive intermediates (e.g., acyl chlorides) to optimize reaction quenching .
Advanced Question: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
Answer:
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. shows trifluoromethyl groups improve anticancer activity .
- Nicotinamide Substitutions : Replace the amide with urea or sulfonamide to modulate solubility and target engagement .
- Tetrahydrofuran Ring : Explore stereochemistry (R vs. S configuration) using chiral HPLC; highlights the importance of stereocenters in benzodioxin derivatives .
Advanced Question: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ calculations .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) with doxorubicin as a positive control .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to measure t₁/₂ and intrinsic clearance .
Basic Question: How should researchers handle solubility and stability challenges during biological testing?
Answer:
- Solubility : Use co-solvents (DMSO ≤ 0.1%) or lipid-based formulations. For aqueous buffers, adjust pH to 6.5–7.4 .
- Stability : Store lyophilized compounds at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
Advanced Question: How can NMR-based conformational analysis inform drug design?
Answer:
- NOESY/ROESY : Detect intramolecular interactions (e.g., between tetrahydrofuran and pyrazole protons) to determine preferred conformers .
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) reveal rotational barriers in amide bonds .
Advanced Question: What are the best practices for scaling up synthesis without compromising yield?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching in cross-coupling steps .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
